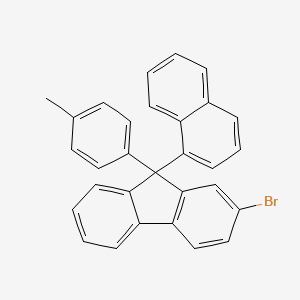![molecular formula C56H35N5O3 B14136083 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in the development of thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs) for their high efficiency and reduced efficiency roll-off .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves the fusion of benzoyl and quinoxaline units with phenoxazine moieties. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as phenoxazin-10-ylphenyl derivatives.
Coupling Reactions: These intermediates are then subjected to coupling reactions with quinoxaline units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications in OLED manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield phenoxazine-based products with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Palladium and platinum catalysts are often employed in coupling and substitution reactions.
Major Products
The major products formed from these reactions include various phenoxazine and quinoxaline derivatives, which can be further utilized in material science and pharmaceutical applications .
Aplicaciones Científicas De Investigación
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves its ability to undergo thermally activated delayed fluorescence. This process allows the compound to emit light efficiently by harvesting triplet excitons and converting them into singlet excitons, which then release energy as light. The molecular targets and pathways involved include the interaction with electron-donating and electron-withdrawing groups within the compound, facilitating efficient energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (PXZ-PQM)
- 2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (DPXZ-PQM)
- 3,6-Di(phenoxazin-10-yl)dibenzophenazin-11-yl)phenylmethanone (DPXZ-DPPM)
Uniqueness
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine stands out due to its highly twisted molecular structure and rigid planar constituent moieties, which contribute to its high photoluminescence quantum yields and small singlet–triplet energy splitting. These properties make it particularly effective in TADF applications, offering high external quantum efficiency and low efficiency roll-off .
Propiedades
Fórmula molecular |
C56H35N5O3 |
|---|---|
Peso molecular |
825.9 g/mol |
Nombre IUPAC |
10-[2,3-bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine |
InChI |
InChI=1S/C56H35N5O3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H |
Clave InChI |
CYEADAYKSCHDKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2OC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)


![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

